molecular formula C13H16O2Si B1596209 Methyl 4-((trimethylsilyl)ethynyl)benzoate CAS No. 75867-41-3

Methyl 4-((trimethylsilyl)ethynyl)benzoate

Cat. No.: B1596209
CAS No.: 75867-41-3
M. Wt: 232.35 g/mol
InChI Key: OMKQKBOYVRHLRP-UHFFFAOYSA-N
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Description

Methyl 4-((trimethylsilyl)ethynyl)benzoate: is an organic compound characterized by its molecular structure, which includes a benzene ring substituted with a trimethylsilyl group and an ethynyl group, and an ester functional group

Synthetic Routes and Reaction Conditions:

  • Step 1: The synthesis typically begins with the preparation of 4-ethynylbenzoic acid.

  • Step 2: The acid is then reacted with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N) to introduce the trimethylsilyl group.

  • Step 3: Finally, the resulting compound is esterified using methanol (MeOH) in the presence of an acid catalyst to form this compound.

Industrial Production Methods:

  • Industrial production involves scaling up the above synthetic route, ensuring precise control over reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The ethynyl group can be oxidized to form a carboxylic acid.

  • Reduction: The ester group can be reduced to an alcohol.

  • Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminium hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 4-((trimethylsilyl)ethynyl)benzoic acid.

  • Reduction: 4-((trimethylsilyl)ethynyl)benzyl alcohol.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-((trimethylsilyl)ethynyl)benzoate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through its interactions with molecular targets, primarily involving the ethynyl and trimethylsilyl groups. These interactions can modulate biological pathways, leading to various biological responses.

Comparison with Similar Compounds

  • Trimethylsilyl 3-methyl-4-[(trimethylsilyl)oxy]benzoate

  • 3-Methyl-4-trimethylsiloxy(trimethylsilyl)butyrate

Uniqueness: Methyl 4-((trimethylsilyl)ethynyl)benzoate is unique due to its ethynyl group, which provides distinct reactivity compared to other trimethylsilyl derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.

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Properties

IUPAC Name

methyl 4-(2-trimethylsilylethynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2Si/c1-15-13(14)12-7-5-11(6-8-12)9-10-16(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKQKBOYVRHLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348699
Record name methyl 4-trimethylsilylethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75867-41-3
Record name methyl 4-trimethylsilylethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

21.5 g (0.1 mol) of methyl 4-bromobenzoate, 300 ml of triethylamine and a mixture of 200 mg of palladium acetate and 400 mg of triphenylphosphine are introduced into a three-necked flask under a stream of nitrogen. 20 g (0.20 mol) of trimethylsilylacetylene are then added, the mixture is heated gradually to 90° C. over 1 hour and left at this temperature for 5 hours. The reaction medium is cooled, the salt is filtered off and the filtrate is evaporated. The residue is taken up in 200 ml of hydrochloric acid (5%) and 400 ml of ethyl ether. The ether phase is separated out after settling has taken place, washed with water, dried over magnesium sulphate and evaporated. The residue obtained is purified by chromatography on a column of silica eluted with dichloromethane. After evaporation of the solvents, 23 g (100%) of the expected derivative are collected in the form of a colourless oil.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Bromobenzoic acid methyl ester (1.124 g, 5.22 mmol), PdCl2(PPh3)2 (192 mg, 27.4 mmol), and PPh3 (37 mg, 14.1 mmol) were suspended in THF (25.0 mL). Ethynyltrimethylsilane (1.14 mL, 8.1 mmol) and Et3N (1.14 mL, 7.8 mmol) were added and the reaction was allowed to stir for 20 min. CuI (14 mg, 0.075 mmol) was added and the reaction color changed from orange to red. Reaction was allowed to proceed overnight. After overnight reaction, the solution was brown in color and TLC analysis indicated the reaction was complete. The reaction mixture was concentrated to a brown residue, redissolved in DCM and filtered through Celite. The filtrate and rinses were evaporated to dryness and purification via Silica in 15:1 cyclohexane: EtOAc afforded 4-(trimethylsilyl)ethynyl-benzoic acid methyl ester (656 mg, 2.82 mmol, 54%) as an orange solid. H-NMR (CD3C1, 500 MHz) δ (ppm): 0.239 (s, 9H); 3.89 (s, 3H); 7.49 (d, J=16.84 Hz, 2H); 7.94 (d, J=16.4 Hz, 2H).
Quantity
1.124 g
Type
reactant
Reaction Step One
Name
Quantity
37 mg
Type
reactant
Reaction Step Two
Quantity
1.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
192 mg
Type
catalyst
Reaction Step Five
Name
CuI
Quantity
14 mg
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A stirred solution at room temperature of methyl 4-bromobenzoate (8.84 g, 41.11 mmol), Pd(PPh3)2Cl2 (840 mg, 1.20 mmol) and Cul (455 mg, 2.39 mmol) in anhydrous THF (200 ml) was saturated with nitrogen for 15 min. Then, the solution under nitrogen was cooled down at 0° C., and trimethylsilylacetylene (7.2 ml, 50.91 mmol) and triethylamine (22 ml, 157.8 mmol) were added successively. The reaction mixture was allowed to warm up at room temperature. After 2 h, Pd(PPh3)2Cl2 (100 mg) and Cul (80 mg) and trimethylsilylacetylene (0.5 ml) were added again, and the reaction mixture was stirred overnight. Then, the reaction mixture was diluted with AcOEt and successively washed with a saturated aqueous solution of NH4Cl and brine, dried over MgSO4, filtered and concentrated. The crude residue was then purified by flash chromatography on silica gel (AcOEt/hexane:5/95□10/90) to afford the title compound XXXI (9.05 g, 38.95 mmol, 94% yield) as a yellow sticky solid. 1H NMR: (400 MHz, CDCl3) δ (ppm): AB system (δA=7.67, δB=7.22, JAB=8.5 Hz, 4H), 3.63 (s, 3H), 0.00 (s, 9H).
Quantity
8.84 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
840 mg
Type
catalyst
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
100 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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